molecular formula C24H19N3O3 B11178816 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate

Cat. No.: B11178816
M. Wt: 397.4 g/mol
InChI Key: RCVLYTYWGXRRGA-UHFFFAOYSA-N
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Description

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a dicyanomethylidene group and a benzoate ester, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of substituted quinolines followed by functional group modifications. For instance, the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-2-ones with dicyanomethane under basic conditions can yield the desired dicyanomethylidene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydride donors to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate involves its interaction with specific molecular targets. The dicyanomethylidene group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanomethylidene group and the benzoate ester makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] benzoate

InChI

InChI=1S/C24H19N3O3/c1-14-11-24(2,3)27-21-18(14)9-17(30-23(29)15-7-5-4-6-8-15)10-19(21)20(22(27)28)16(12-25)13-26/h4-10,14H,11H2,1-3H3

InChI Key

RCVLYTYWGXRRGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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